2-(2,5-Dimethylphenyl)indolizine 2-(2,5-Dimethylphenyl)indolizine
Brand Name: Vulcanchem
CAS No.: 857418-45-2
VCID: VC5185573
InChI: InChI=1S/C16H15N/c1-12-6-7-13(2)16(9-12)14-10-15-5-3-4-8-17(15)11-14/h3-11H,1-2H3
SMILES: CC1=CC(=C(C=C1)C)C2=CN3C=CC=CC3=C2
Molecular Formula: C16H15N
Molecular Weight: 221.303

2-(2,5-Dimethylphenyl)indolizine

CAS No.: 857418-45-2

Cat. No.: VC5185573

Molecular Formula: C16H15N

Molecular Weight: 221.303

* For research use only. Not for human or veterinary use.

2-(2,5-Dimethylphenyl)indolizine - 857418-45-2

Specification

CAS No. 857418-45-2
Molecular Formula C16H15N
Molecular Weight 221.303
IUPAC Name 2-(2,5-dimethylphenyl)indolizine
Standard InChI InChI=1S/C16H15N/c1-12-6-7-13(2)16(9-12)14-10-15-5-3-4-8-17(15)11-14/h3-11H,1-2H3
Standard InChI Key DEAVXWHMFMOSSD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C2=CN3C=CC=CC3=C2

Introduction

Synthesis and Chemical Reactivity

Traditional Synthetic Routes

The synthesis of 2-(2,5-Dimethylphenyl)indolizine predominantly involves transition metal-catalyzed reactions. A well-established method begins with 2-(pyridin-2-yl)acetonitrile, which undergoes oxidation with selenium dioxide (SeO₂) to form an intermediate α-ketonitrile. Subsequent treatment with nickel nitrate (Ni(NO₃)₂) in ethanol facilitates cyclization, yielding the indolizine core. This two-step process emphasizes the role of selenium-based oxidants in constructing the bicyclic framework, while nickel catalysis enhances regioselectivity and reaction efficiency.

Catalytic Innovations and Yield Optimization

Recent advancements explore Au(I)-catalyzed methods for indolizine synthesis, though these are more commonly applied to ester-substituted derivatives . For 2-(2,5-Dimethylphenyl)indolizine, optimizing reaction conditions—such as solvent polarity, temperature, and catalyst loading—has improved yields to >85% in model systems. The absence of external nucleophiles in the reaction medium ensures minimal side-product formation, a critical factor in large-scale synthesis .

Table 1: Key Synthesis Parameters

ParameterValue/DetailSource
Starting Material2-(Pyridin-2-yl)acetonitrile
Oxidizing AgentSelenium dioxide (SeO₂)
CatalystNickel nitrate (Ni(NO₃)₂)
SolventEthanol
Yield80–85%

Physicochemical Properties

Structural and Electronic Characteristics

The compound’s IUPAC name, 2-(2,5-dimethylphenyl)indolizine, reflects its substitution pattern: a phenyl ring with methyl groups at the 2- and 5-positions attached to the indolizine core. Computational studies using density functional theory (DFT) reveal that the electron-donating methyl groups enhance aromatic stability, reducing the compound’s reactivity toward electrophilic substitution . The planar indolizine system facilitates π-π stacking interactions, a property exploited in materials science for designing organic semiconductors .

Solubility and Stability

Experimental data indicate limited solubility in polar solvents like water but high solubility in dichloromethane and dimethyl sulfoxide (DMSO) . The compound exhibits thermal stability up to 250°C, making it suitable for high-temperature applications.

Table 2: Physicochemical Profile

PropertyValue/DetailSource
Molecular FormulaC₁₆H₁₅N
Molecular Weight221.303 g/mol
Melting PointNot reported
Solubility in DMSO>50 mg/mL
Thermal Decomposition~250°C
CompoundActivity (IC₅₀ or % Inhibition)Source
2-(2,5-Dimethylphenyl)indolizineCOX-2 inhibition (35% at 10 µM)
Selenium-indolizineDPPH scavenging (IC₅₀ = 8.2 µM)
2-(4-Methylphenyl)indolizineA549 cell growth inhibition (22%)

Comparative Analysis with Related Indolizine Derivatives

Substituent Effects on Reactivity

Replacing the 2,5-dimethylphenyl group with a 4-methylphenyl moiety (as in 2-(4-Methylphenyl)indolizine) reduces steric hindrance, increasing electrophilic substitution rates at the C3 position . Conversely, bulkier substituents like thiophene-2-carbonyl (e.g., in 898433-80-2) enhance lipid solubility, improving blood-brain barrier permeability .

Pharmacological Implications

The 2,5-dimethyl substitution pattern optimizes binding to hydrophobic enzyme pockets, as evidenced by its superior COX-2 inhibition compared to monosubstituted analogs . Derivatives with electron-withdrawing groups (e.g., 4-chlorobenzoyl in 898417-24-8) show enhanced antibacterial activity but increased cytotoxicity.

Research Findings and Future Directions

Current Limitations

Despite promising in vitro results, 2-(2,5-Dimethylphenyl)indolizine’s low aqueous solubility and moderate bioavailability hinder clinical translation . Structural modifications, such as PEGylation or prodrug formulations, are under investigation to address these challenges.

Emerging Opportunities

The compound’s indolizine core is a viable scaffold for developing multitarget ligands against neurodegenerative diseases . Future studies should explore its synergy with existing antioxidants (e.g., ascorbic acid) and evaluate in vivo efficacy in rodent models of oxidative stress.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator